molecular formula C4H8ClNO4S B6252150 ethyl 2-[(chlorosulfonyl)amino]acetate CAS No. 391912-52-0

ethyl 2-[(chlorosulfonyl)amino]acetate

Cat. No.: B6252150
CAS No.: 391912-52-0
M. Wt: 201.6
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Description

Ethyl 2-[(chlorosulfonyl)amino]acetate is a specialized synthetic intermediate designed for research and development purposes. Compounds of this class are valued in medicinal chemistry for their utility as building blocks in multi-step synthetic pathways. For instance, closely related chlorosulfonyl acetates serve as key precursors in the synthesis of novel sulfonamide-based compounds, which are then evaluated for various biological activities . The reactivity of this compound allows researchers to functionalize molecules, potentially enabling the creation of diverse chemical libraries for high-throughput screening. This product is intended for use by qualified laboratory and research professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and conduct all manipulations in an appropriately controlled laboratory environment.

Properties

CAS No.

391912-52-0

Molecular Formula

C4H8ClNO4S

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Chlorosulfonyl Amino Acetate and Analogous N Sulfonylated α Amino Esters

Direct N-Chlorosulfonylation Approaches

Direct N-chlorosulfonylation of the amino group in α-amino esters represents the most straightforward conceptual approach to the target compounds. This typically involves the reaction of an amino acid ester with a suitable chlorosulfonylating agent.

Amination of Chlorosulfonylacetic Acid Derivatives

While less common, the formation of the N-S bond through the amination of a chlorosulfonylacetic acid derivative is a potential synthetic pathway. This approach is conceptually the reverse of the more traditional sulfonylation of an amine. The success of this method hinges on the availability and reactivity of the appropriate chlorosulfonylacetic acid derivative.

Reaction of Ethyl Aminoacetate with Sulfuryl Chloride or Thionyl Chloride-Derived Reagents

A more conventional and widely explored direct approach involves the reaction of ethyl aminoacetate, often as its hydrochloride salt, with a chlorosulfonylating agent. Sulfuryl chloride (SO₂Cl₂) and thionyl chloride (SOCl₂) are the most common reagents for this purpose.

The reaction of ethyl aminoacetate hydrochloride with sulfonyl chlorides can proceed efficiently without the need for a base or catalyst. For instance, studies on the sulfonylation of various α-amino acid ester hydrochlorides have demonstrated that the reaction can yield products in the range of 77-85% after a short reaction time. researchgate.net

A specific procedure for the synthesis of glycine (B1666218) ethyl ester hydrochloride, a precursor to the free base required for this reaction, involves the use of thionyl chloride in ethanol (B145695). In a typical preparation, thionyl chloride is added to a mixture of glycine in ethanol at a low temperature (-10 °C). After the initial reaction, more glycine is added, and the mixture is refluxed. The product is then isolated after removal of the solvent and recrystallization from ethanol, with yields reaching up to 90.4%. chemicalbook.com

The direct reaction with sulfuryl chloride is also a viable method. In a related context, the reaction of diols with sulfuryl chloride has been studied, providing insights into the reactivity of this reagent. These studies highlight potential side reactions, such as the formation of bis(chlorosulfate) products, which can be influenced by factors like temperature, solvent, and the rate of addition of sulfuryl chloride. thieme-connect.com Careful control of these parameters is crucial for achieving high yields of the desired monosulfonylated product.

Multistep Synthetic Routes Utilizing Precursors

Multistep syntheses offer greater flexibility and control over the final product, often involving the preparation of a key intermediate that is subsequently converted to the target N-sulfonylated α-amino ester.

Synthesis from Ethyl 2-(chlorosulfonyl)acetate and Ammonia (B1221849)/Amines

A prominent multistep strategy involves the initial synthesis of ethyl 2-(chlorosulfonyl)acetate, followed by its reaction with ammonia or a primary amine. This approach builds the sulfonamide bond by reacting an amine nucleophile with a sulfonyl chloride electrophile.

The precursor, ethyl 2-(chlorosulfonyl)acetate, can be synthesized through various methods. One common route involves the treatment of sodium ethoxycarbonylmethanesulfonate with phosphorus pentachloride (PCl₅) at elevated temperatures. chemscene.com Another method is the direct esterification of chlorosulfonyl acetyl chloride with absolute ethanol in diethyl ether. chemscene.com A further synthesis involves heating (ethoxycarbonyl)methanesulfonic acid with phosphorus oxychloride (POCl₃). nih.gov

Once obtained, ethyl 2-(chlorosulfonyl)acetate can be reacted with various amines to produce N-substituted sulfamoylacetates. For example, its condensation with different anilines in the presence of triethylamine (B128534) in dichloromethane (B109758) has been shown to produce the corresponding arylsulfamoylacetic acid ethyl esters in high yields. chemscene.com While specific examples with ammonia are less detailed in readily available literature, the general principle of nucleophilic attack by the amine on the sulfonyl chloride is applicable.

A related reaction involves the ammonolysis of esters, where an ester reacts with ammonia to form an amide and an alcohol. This reaction is typically slow but demonstrates the feasibility of forming C-N bonds with ammonia. youtube.com

Precursor Synthesis MethodReagentsYieldReference
From sodium ethoxycarbonylmethanesulfonatePCl₅, 100 °CModerate chemscene.com
From chlorosulfonyl acetyl chlorideAbsolute ethanol, diethyl ether55% chemscene.com
From (ethoxycarbonyl)methanesulfonic acidPOCl₃, 125 °C80% (crude) nih.gov

Table 1: Synthetic Methods for Ethyl 2-(chlorosulfonyl)acetate

Derivatization of Pre-formed Sulfonamide Intermediates

Another multistep approach involves the synthesis of a simpler sulfonamide intermediate, which is then further elaborated to introduce the desired ester functionality. For instance, a compound like ethyl 2-sulfamoylacetate can serve as a precursor. This intermediate possesses the core sulfonamide structure, and subsequent chemical modifications can be performed on other parts of the molecule. Information on the specific derivatization of such pre-formed sulfonamide intermediates to yield the target compound is an area that warrants further investigation.

Optimization Strategies for Reaction Efficacy and Purity

The successful synthesis of ethyl 2-[(chlorosulfonyl)amino]acetate and its analogs often requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that influence the outcome of these reactions include the choice of solvent, reaction temperature, the nature and stoichiometry of the base (if used), and the rate of addition of reagents.

In direct N-chlorosulfonylation reactions with sulfuryl chloride, controlling the temperature is critical to prevent side reactions. For example, in the related synthesis of cyclic sulfates from diols, increasing the reaction temperature from -78 °C to 0 °C significantly improved the yield of the desired product by favoring intramolecular cyclization over intermolecular side reactions. thieme-connect.com The rate of addition of sulfuryl chloride was also found to be crucial; slow addition favored the formation of the desired sulfate, whereas rapid addition led to a mixture of products. thieme-connect.com

The choice of solvent can also have a profound impact. In the aforementioned diol sulfonylation, using ethyl acetate (B1210297) as a solvent led to the undesired bis(chlorosulfate) as the main product, while methylene (B1212753) chloride at a higher temperature gave a cleaner reaction. thieme-connect.com

For multistep syntheses involving the reaction of ethyl 2-(chlorosulfonyl)acetate with amines, the use of a base such as triethylamine is common to neutralize the HCl generated during the reaction, thus driving the reaction to completion and preventing the protonation of the amine nucleophile. chemscene.com The purity of the starting materials, particularly the ethyl 2-(chlorosulfonyl)acetate precursor, is also essential for obtaining a clean product.

Finally, purification techniques such as recrystallization and column chromatography are often necessary to isolate the target compound in high purity. For instance, the synthesis of glycine ethyl ester hydrochloride from glycine and thionyl chloride involves recrystallization from ethanol to obtain the pure product. chemicalbook.com

An in-depth examination of the synthetic approaches for this compound and its analogous N-sulfonylated α-amino esters reveals a landscape of nuanced chemical strategies. The successful synthesis of these compounds is highly dependent on the careful orchestration of reaction parameters.

1 Influence of Solvent Systems and Reaction Conditions

The synthesis of N-sulfonylated α-amino esters, including this compound, is significantly influenced by the choice of solvent and the specific reaction conditions employed. The condensation of chlorosulfonylacetic acid ethyl ester with various anilines to form arylsulfamoylacetic acid ethyl esters is effectively carried out in dichloromethane (DCM) in the presence of triethylamine. nih.gov This solvent system provides a suitable medium for the reaction to proceed to high yields.

The preparation of the precursor, chlorosulfonylacetic acid ethyl ester, can be achieved through different routes, each with its own set of conditions. One method involves the esterification of chlorosulfonyl acetyl chloride with absolute ethanol in diethyl ether, resulting in a 55% yield. nih.gov Another pathway begins with the treatment of ethyl bromoacetate (B1195939) with sodium sulfite (B76179) to produce sodium ethoxycarbonylmethanesulfonate, which is then reacted with phosphorus pentachloride (PCl₅) at 100 °C to yield the desired ester in moderate yields. nih.gov

A synthesis method for a related compound, ethyl 2-chloroacetoacetate, proceeds without a solvent. google.com This process involves cooling the starting material, ethyl acetoacetate (B1235776), to a temperature range of -5 to 10°C before the dropwise addition of sulfonyl chloride. google.com Following the addition, the temperature is gradually raised to 20-25°C for a 4-hour reaction period. google.com This solvent-free approach is presented as a cost-effective and environmentally conscious "green chemistry" method that minimizes waste. google.com

Furthermore, the synthesis of (ethoxycarbonyl)methanesulfonyl chloride, a precursor, involves heating a mixture of (ethoxycarbonyl)methanesulfonic acid and phosphorus oxychloride (POCl₃) at 125°C for 5 hours. chemicalbook.com

Table 1: Influence of Solvent and Reaction Conditions on Synthesis

Product/Precursor Reactants Solvent Temperature Duration Yield Reference
Arylsulfamoylacetic acid ethyl esters Chlorosulfonylacetic acid ethyl ester, Anilines, Triethylamine Dichloromethane Not specified Not specified High nih.gov
Chlorosulfonylacetic acid ethyl ester Chlorosulfonyl acetyl chloride, Absolute ethanol Diethyl ether Not specified Not specified 55% nih.gov
Chlorosulfonylacetic acid ethyl ester Sodium ethoxycarbonylmethanesulfonate, PCl₅ Not specified 100°C Not specified Moderate nih.gov
Ethyl 2-chloroacetoacetate Ethyl acetoacetate, Sulfonyl chloride None -5 to 10°C, then 20-25°C 4 hours High google.com
(Ethoxycarbonyl)methanesulfonyl chloride (Ethoxycarbonyl)methanesulfonic acid, POCl₃ None 125°C 5 hours 80% (crude) chemicalbook.com

2 Role of Stoichiometry and Catalyst Selection

The stoichiometry of reactants and the selection of appropriate catalysts are critical for optimizing the synthesis of N-sulfonylated α-amino esters. In the synthesis of ethyl 2-chloroacetoacetate, a molar ratio of 1:1 to 1:1.1 of ethyl acetoacetate to sulfonyl chloride is utilized. google.com This careful control of stoichiometry is crucial for achieving a high yield and purity of the final product. google.com

For the synthesis of arylsulfamoylacetic acid ethyl esters, triethylamine is used as a base to facilitate the condensation reaction between chlorosulfonylacetic acid ethyl ester and anilines. nih.gov While not a catalyst in the traditional sense, its stoichiometric role is essential for neutralizing the hydrogen chloride byproduct and driving the reaction forward.

In more general synthesis methods for sulfonyl chlorides, which are precursors to the target compounds, catalyst selection plays a direct role. For instance, a novel Sandmeyer-type synthesis of sulfonyl chlorides from anilines utilizes a copper catalyst (CuCl₂) in the presence of DABSO (a stable SO₂ surrogate) and HCl. acs.org This method has demonstrated scalability and produces the sulfonyl chloride in high yield and purity. acs.org

The synthesis of α-amino esters can also be achieved through biocatalytic methods. Nitrene transferases, a type of enzyme, can catalyze the enantioselective intermolecular amination of α-C-H bonds in carboxylic acid esters. nih.gov This highlights the potential for catalyst selection to introduce stereoselectivity into the synthesis of related chiral compounds.

Table 2: Stoichiometry and Catalysts in Synthesis

Product/Precursor Reactants Catalyst/Reagent Molar Ratio Reference
Ethyl 2-chloroacetoacetate Ethyl acetoacetate, Sulfonyl chloride None 1:1-1.1 google.com
Arylsulfamoylacetic acid ethyl esters Chlorosulfonylacetic acid ethyl ester, Anilines Triethylamine Not specified nih.gov
Sulfonyl chlorides (general) Anilines, DABSO, HCl CuCl₂ Not specified acs.org

3 Isolation and Purification Techniques for N-Chlorosulfonylated Products

The isolation and purification of N-chlorosulfonylated products and their precursors are essential steps to ensure the high purity required for subsequent reactions or final applications. A variety of techniques are employed, tailored to the specific properties of the compound.

For crude, liquid organosulfonyl chlorides, a two-step purification process is effective. google.com This involves an initial scrubbing with an aqueous hydrochloric acid solution to remove organosulfonic acid impurities, followed by vacuum stripping with an inert gas sweep to remove volatile components like water, chlorine, and mercaptans. google.com

Distillation under reduced pressure is a common method for purifying sulfonyl chlorides. google.comorgsyn.org In the synthesis of ethyl 2-chloroacetoacetate, after the reaction is complete, residual acidic gas is removed by vacuum, and the remaining product is purified by distillation under reduced pressure. google.com Similarly, benzenesulfonyl chloride is purified by distillation at 145–150°C under a pressure of 45 mm. orgsyn.org Kugelrohr distillation has also been used to purify sulfonyl chlorides on a larger scale. acs.org

Washing with cold water is a simple yet effective technique to remove water-soluble impurities like sulfonic acids from sulfonyl chlorides. orgsyn.org However, it is crucial to remove the sulfonyl chloride from the water promptly to prevent hydrolysis, which can lower the yield. orgsyn.org Subsequent drying, for instance in a vacuum desiccator over sulfuric acid, is necessary. orgsyn.org

For solid products, recrystallization is a standard purification method. One procedure describes recrystallizing a crude product from a mixture of hexanes and tetrahydrofuran. rsc.org

Chromatographic techniques are also widely used. Flash chromatography is employed for the purification of various sulfonyl chlorides and their derivatives. rsc.org The choice of solvent system for elution, such as ethyl acetate/hexanes or methanol/CH₂Cl₂, is critical for achieving good separation. rsc.org

Following a reaction, a typical workup procedure might involve filtration, washing with water and brine, drying over an anhydrous salt like MgSO₄, and concentration under reduced pressure before final purification by chromatography or distillation. rsc.orgmdpi.com

Table 3: Common Isolation and Purification Techniques

Technique Target Compound/Precursor Key Parameters Reference
Scrubbing and Vacuum Stripping Crude liquid organosulfonyl chloride Aqueous HCl scrubbing, vacuum stripping at 20-70°C google.com
Reduced Pressure Distillation Ethyl 2-chloroacetoacetate, Benzenesulfonyl chloride Vacuum to remove gas, then distillation google.comorgsyn.org
Kugelrohr Distillation Heterocyclic sulfonyl chloride Used for large scale (20g) purification acs.org
Washing and Drying p-Toluenesulfonyl chloride Washing with cold water, drying over sulfuric acid orgsyn.org
Recrystallization Solid amide product ~4:1 hexanes/tetrahydrofuran rsc.org
Flash Chromatography Various sulfonyl chlorides and derivatives Eluent systems like ethyl acetate/hexanes or methanol/CH₂Cl₂ rsc.org
Extraction and Drying Ethyl-2-(4-aminophenoxy) acetate Extraction with ethyl acetate, drying over anhydrous sodium sulfate mdpi.com

Chemical Reactivity and Transformation Pathways of Ethyl 2 Chlorosulfonyl Amino Acetate

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a key reactive center in ethyl 2-[(chlorosulfonyl)amino]acetate, readily undergoing nucleophilic substitution. This reactivity allows for the introduction of a wide array of functional groups, leading to the synthesis of various sulfonamide and sulfonate derivatives.

Reactivity with Diverse Nucleophiles (e.g., Alcohols, Amines, Thiols)

The sulfur atom in the sulfonyl chloride moiety is highly electrophilic, making it susceptible to attack by various nucleophiles.

Amines: Primary and secondary amines react readily with this compound to form the corresponding N-substituted sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction of this compound with anilines in the presence of triethylamine (B128534) in dichloromethane (B109758) is a common method for synthesizing arylsulfamoylacetic acid ethyl esters. nih.gov

Alcohols: In the presence of a base, alcohols can act as nucleophiles, attacking the sulfonyl chloride to yield sulfonate esters.

Thiols: Thiols react with sulfonyl chlorides to produce thiosulfonates. These reactions are often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity.

The general reactivity order for these nucleophiles is amines > thiols > alcohols, reflecting their relative nucleophilicity.

Formation of Substituted Sulfonamides and Sulfonates

The reaction with amines is particularly significant as it leads to the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities. ucl.ac.ukthieme-connect.com The synthesis of sulfonamides from sulfonyl chlorides is a well-established transformation in medicinal chemistry. organic-chemistry.org For instance, the condensation of ethyl 2-(chlorosulfonyl)acetate with various anilines produces arylsulfamoylacetic acid ethyl esters in high yields. nih.gov

The table below summarizes the reactions of this compound with different nucleophiles.

NucleophileProduct ClassGeneral Reaction
Amines (R-NH2)SulfonamidesR'-SO2Cl + R-NH2 → R'-SO2-NH-R + HCl
Alcohols (R-OH)SulfonatesR'-SO2Cl + R-OH → R'-SO2-OR + HCl
Thiols (R-SH)ThiosulfonatesR'-SO2Cl + R-SH → R'-SO2-SR + HCl

Reactions Involving the Ester Functional Group

The ester group in this compound provides another avenue for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. libretexts.org Acid-catalyzed hydrolysis is a reversible process, while basic hydrolysis, also known as saponification, is irreversible and goes to completion. libretexts.org For example, hydrolysis of arylsulfamoylacetic acid ethyl esters with 10% sodium hydroxide (B78521) in water affords the corresponding arylsulfamoylacetic acids in good yields. nih.gov

Transesterification: In the presence of an alcohol and a catalyst (acid or base), the ethyl group of the ester can be exchanged with another alkyl group. This process, known as transesterification, is an equilibrium reaction driven by the use of a large excess of the new alcohol.

Reductive Transformations of the Ester

The ester functional group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent used.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester to a primary alcohol. libretexts.orgharvard.edu This reaction proceeds through an aldehyde intermediate which is further reduced. libretexts.org

Reduction to Aldehydes: Weaker reducing agents, such as diisobutylaluminum hydride (DIBALH), can selectively reduce the ester to an aldehyde at low temperatures. libretexts.org

The following table outlines the products of ester reduction.

Reducing AgentProduct
Lithium Aluminum Hydride (LiAlH4)Primary Alcohol
Diisobutylaluminum Hydride (DIBALH)Aldehyde

Transformations at the α-Carbon and α-Nitrogen Centers

The α-carbon and α-nitrogen atoms of this compound are also sites for potential chemical transformations, although these are less commonly explored compared to the reactions at the sulfonyl chloride and ester groups.

α-Carbon: The α-carbon, situated between the ester and the amino group, can potentially be deprotonated by a strong base to form an enolate. This enolate could then participate in various C-C bond-forming reactions.

α-Nitrogen: The nitrogen atom, being part of a sulfonamide linkage once the sulfonyl chloride has reacted, is generally less nucleophilic. However, it can be alkylated or acylated under specific conditions.

Further research is needed to fully explore the synthetic potential of these positions.

Acid-Base Reactivity of the N-H Proton

The proton attached to the nitrogen atom in this compound exhibits acidic properties. This acidity is a result of the strong electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base through resonance and inductive effects.

In the presence of a suitable base, the N-H proton can be abstracted to form a resonance-stabilized anion. This deprotonation is a crucial step that can facilitate subsequent reactions, such as alkylation or acylation at the nitrogen atom. The basicity of the amine nitrogen is significantly reduced due to the delocalization of its lone pair of electrons into the sulfonyl group. researchgate.net

Table 1: General Acid-Base Reactivity

ReactantProductConditions
This compoundN-deprotonated this compoundBase (e.g., NaH, K2CO3)

It is important to note that while the N-H proton is acidic, strong basic conditions can also promote hydrolysis of the ester functionality. The choice of base and reaction conditions is therefore critical to selectively achieve N-deprotonation without cleaving the ethyl ester group.

Potential for α-Functionalization (e.g., Alkylation, Halogenation)

The carbon atom alpha to the ester carbonyl group in this compound is activated and can potentially undergo functionalization, such as alkylation and halogenation. This reactivity stems from the ability to form an enolate or an equivalent nucleophilic species at the α-position.

Alkylation: The α-alkylation of glycine (B1666218) derivatives is a well-established method for the synthesis of α-amino acids. nih.govuobaghdad.edu.iq For this compound, this would involve the deprotonation of the α-carbon to form an enolate, followed by nucleophilic attack on an alkyl halide. However, the presence of the acidic N-H proton complicates this transformation, as N-alkylation can be a competing reaction. Selective α-alkylation would likely require careful choice of a non-nucleophilic base and reaction conditions that favor the formation of the carbon-centered anion over the nitrogen-centered anion.

Halogenation: The α-halogenation of esters can typically be achieved under acidic or basic conditions using a suitable halogenating agent. For instance, N-halosuccinimides can be used for selective monohalogenation of related N-sulfonylated lactams. nih.gov A similar strategy could potentially be applied to this compound to introduce a halogen atom at the α-position, which would provide a handle for further synthetic transformations.

Cyclization and Heterocycle Formation Strategies

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of various heterocyclic ring systems. These transformations can occur through intramolecular cyclization or intermolecular condensation reactions with other bifunctional molecules.

Intramolecular Cyclization Reactions for Ring Scaffolds

Intramolecular cyclization of derivatives of this compound can lead to the formation of various nitrogen- and oxygen-containing heterocycles. After initial reaction at the sulfonyl chloride or the amino group, the resulting intermediate can undergo cyclization. For example, if the sulfonyl chloride is reacted with an amino alcohol, the resulting intermediate could potentially cyclize to form a morpholin-3-one (B89469) ring system. While direct examples for the target molecule are not extensively documented, analogous reactions with related N-sulfonylated amino esters are known. nih.govgoogle.com

Condensation Reactions with Bifunctional Reagents

This compound can react with bifunctional reagents to construct heterocyclic systems. These reactions typically involve the sequential reaction of both electrophilic sites (sulfonyl chloride and ester carbonyl) or the reaction of the nucleophilic amino group (after reduction of the sulfonyl chloride or in a derivative) and one of the electrophilic sites.

Synthesis of Piperazin-2-ones: Piperazin-2-ones are six-membered heterocyclic compounds with two nitrogen atoms. The synthesis of piperazin-2-one (B30754) derivatives can be achieved by reacting a diamine with an α-halo ester. nih.gov In a potential application, the sulfonyl chloride of this compound could be reacted with an amine, followed by reaction of the resulting sulfonamide with a second amine to displace the chlorine, and subsequent intramolecular cyclization to form a piperazinone derivative. A disclosed method for preparing 2-piperazinone involves the reaction of ethyl chloride with ethyl chloroacetate, followed by treatment with ammonium (B1175870) acetate (B1210297) and a base. google.com

Synthesis of Morpholin-3-ones: Morpholin-3-ones are six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. The synthesis of morpholinones can be achieved from amino acid esters by reaction with an ethylene (B1197577) equivalent. researchgate.net A potential route to a morpholin-3-one derivative from this compound could involve the reaction of the N-H group with an epoxide, followed by intramolecular cyclization of the resulting alcohol with the ester functionality.

Synthesis of Hydantoins: Hydantoins are five-membered heterocyclic compounds containing a di-keto-imidazolidine structure. A common route to hydantoins involves the reaction of an α-amino acid or its ester with an isocyanate or by heating with urea (B33335). nih.govgoogle.comresearchgate.net this compound, after conversion of the sulfonyl chloride to a simple amino group or another suitable functionality, could potentially be used in condensation reactions with isocyanates or urea to form hydantoin (B18101) derivatives. nih.govgoogle.com

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

Heterocyclic ScaffoldPotential Reagents and General Strategy
Piperazin-2-oneReaction with diamines, potentially involving the sulfonyl chloride and ester groups in a stepwise manner.
Morpholin-3-oneReaction with epoxides followed by intramolecular cyclization.
HydantoinCondensation with isocyanates or urea, following modification of the sulfonyl chloride group.

The reactivity of the sulfonyl chloride group towards nucleophiles is a key feature in many of these potential transformations. It can act as an activating group for the amino moiety or participate directly in the cyclization process. The specific reaction pathway and the resulting heterocyclic product will be highly dependent on the chosen reaction partners and conditions.

Mechanistic Investigations and Kinetic Studies of Reactions Involving Ethyl 2 Chlorosulfonyl Amino Acetate

Elucidation of Reaction Mechanisms

The reaction mechanisms involving ethyl 2-[(chlorosulfonyl)amino]acetate are centered on the electrophilic nature of the sulfonyl chloride group.

Sulfonyl Chloride Reactivity Pathways

The sulfonyl chloride moiety (-SO₂Cl) is a powerful electrophile, making the sulfur atom susceptible to attack by a wide range of nucleophiles. The primary reactivity pathway for this compound involves the nucleophilic substitution at the sulfonyl sulfur atom. This leads to the formation of sulfonamides, sulfonic esters, and sulfonic acids when reacted with amines, alcohols, or water, respectively. The general mechanism proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride ion, which is an excellent leaving group.

While ionic pathways dominate, radical pathways for sulfonyl chlorides can also occur. For instance, under specific conditions such as electrochemical stimulation or in the presence of radical initiators, the N–S bond can undergo homolysis to generate sulfonyl and iminyl radicals. rsc.orgnih.gov These radical species can then participate in various addition and coupling reactions. rsc.orgnih.gov

Role of Intermediates in N-Sulfonylation Reactions

The reaction of a sulfonyl chloride with a primary or secondary amine, a key transformation for this compound when forming sulfonamides, typically proceeds through a stepwise mechanism. The initial nucleophilic attack of the amine on the electrophilic sulfur atom leads to the formation of a transient, high-energy tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the sulfonamide product.

In certain catalytic systems, other intermediates can play a crucial role. For example, in reactions catalyzed by imidazoles, an N-sulfonyl imidazolium (B1220033) species may form. This activated intermediate is highly reactive towards nucleophiles, facilitating the sulfonylation reaction. acs.org Similarly, in some complex transformations, imine intermediates have been identified, particularly in radical cyclization reactions of related N-sulfonyl compounds.

Kinetic Analysis of Key Transformation Pathways

Kinetic analysis provides quantitative insight into the speed of reactions and the factors that influence them. While specific kinetic data for this compound is not extensively published, the principles of chemical kinetics for analogous systems are well-understood.

Determination of Rate Constants and Activation Energies

The rate of a chemical reaction is quantified by its rate constant (k), while the energy barrier that must be overcome for the reaction to occur is the activation energy (Ea). These parameters are determined experimentally by monitoring the concentration of reactants or products over time under controlled temperatures.

The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation: k = A * e^(-Ea/RT) where A is the pre-exponential factor, R is the universal gas constant, and T is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be calculated from the slope of a plot of ln(k) versus 1/T. For sulfonylation reactions, rate constants can vary significantly depending on the nucleophile, solvent, and presence of catalysts. nih.gov

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with Aniline This table illustrates the type of data obtained from kinetic studies. The values are for illustrative purposes only.

Temperature (K)Rate Constant (k) (M⁻¹s⁻¹)
2980.05
3080.12
3180.28
3280.60

From such data, an activation energy can be calculated, providing a deeper understanding of the reaction's energy requirements. youtube.com

Influence of Catalysis on Reaction Rates

The rate of N-sulfonylation is significantly influenced by catalysis. The most common method involves the use of a base, such as pyridine (B92270) or triethylamine (B128534). rsc.org The base plays a dual role: it can deprotonate the amine nucleophile, increasing its reactivity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

Metal-based catalysts, including various metal oxides like copper(II) oxide (CuO), have also been shown to be effective for the sulfonylation of amines under mild conditions. researchgate.netcore.ac.uk These heterogeneous catalysts can offer advantages such as easier separation and potential for recycling. researchgate.net In more advanced synthetic strategies, photoredox catalysis has been employed to facilitate sulfonylation reactions, often proceeding through radical intermediates. rsc.orgorganic-chemistry.org

Table 2: Conceptual Comparison of Uncatalyzed vs. Catalyzed Sulfonylation

ConditionRelative Reaction RateReaction Mechanism
UncatalyzedSlowDirect nucleophilic attack
Base-CatalyzedFastEnhanced nucleophilicity of amine, HCl scavenging
Metal-CatalyzedModerate to FastSurface-mediated reaction or Lewis acid activation

Stereochemical Aspects of Reactions

For a chiral molecule like this compound (assuming it is derived from a chiral glycine (B1666218) precursor), the stereochemistry is an important consideration. The N-sulfonylation reaction occurs directly at the nitrogen atom. Since this reaction does not involve breaking any bonds at the chiral α-carbon center, the sulfonylation itself proceeds with retention of the original stereoconfiguration of the amino ester. youtube.com

However, the introduction of the bulky and electron-withdrawing sulfonyl group can have significant stereochemical implications for subsequent reactions. The N-sulfonyl group can act as a directing group or a steric shield, influencing the stereochemical outcome of transformations at the α-carbon. For example, in enolate formation and subsequent alkylation, the N-sulfonyl group can dictate the facial selectivity of the incoming electrophile. In many synthetic applications involving amino acid derivatives, maintaining stereochemical purity is critical, and reaction conditions are carefully chosen to prevent racemization. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Sulfonamide Architectures

The inherent reactivity of the sulfonyl chloride group in ethyl 2-[(chlorosulfonyl)amino]acetate makes it an ideal starting material for the synthesis of intricate sulfonamide-containing molecules. This has been exploited in the modular construction of both acyclic and cyclic sulfonamide structures, as well as in the development of novel peptide mimics.

This compound serves as a key intermediate for producing more complex sulfonamide structures. For instance, it is utilized in the synthesis of (E)-N-aryl-2-arylethenesulfonamides. The process involves the condensation of this compound with various anilines, which yields arylsulfamoylacetic acid ethyl esters. nih.gov These esters can then be subjected to further chemical transformations to generate a diverse library of sulfonamide derivatives. This modular approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of chemical space. Furthermore, the synthesis of cyclic sulfonimidamides has been achieved in a two-step process, showcasing the versatility of sulfonamide-based building blocks in creating diverse molecular architectures. researchgate.net

Peptidomimetics are compounds that mimic the structure and function of natural peptides. They are of significant interest in medicinal chemistry as they can overcome some of the limitations of natural peptides, such as poor stability and cell permeability. nih.gov this compound can be used to introduce a sulfonylated amino acid-like moiety into a peptide chain. The synthesis of sulfonimidamide-based amino acid building blocks with orthogonal protecting groups provides access to unnatural amino acids that can be incorporated into larger molecules, such as peptide-based transition-state analogues and peptidomimetics. researchgate.net This allows for the creation of unique compound libraries that explore new chemical space, which is of considerable importance for the pharmaceutical industry. researchgate.net The ability to use non-proteinogenic amino acids and various chemical modifications enhances the structural versatility and stability of these synthetic peptides. nih.gov

Precursor in Medicinal Chemistry Discovery

The sulfonamide group is a well-established pharmacophore found in numerous clinically approved drugs. The utility of this compound as a precursor for novel sulfonamides makes it a valuable tool in medicinal chemistry and drug discovery programs.

The development of new chemical entities (NCEs) is a cornerstone of modern drug discovery. This compound provides a versatile scaffold for the generation of large and diverse libraries of compounds for biological screening. nih.govresearchgate.net The synthesis of novel (E)-N-aryl-2-arylethenesulfonamides, for example, has led to the discovery of potent anticancer agents. nih.gov The modular nature of the synthesis allows for the creation of extensive libraries by varying the substituents on the aromatic rings. nih.gov This approach is crucial for hit-to-lead and lead optimization programs, where the goal is to identify compounds with improved potency and pharmacological properties. nih.gov The creation of unique compound libraries based on sulfonimidamide-based amino acids also opens up new avenues for discovering drugs with novel mechanisms of action. researchgate.net

Understanding the structure-activity relationship (SAR) is fundamental to rational drug design. It involves synthesizing and testing a series of analogues of a lead compound to determine which structural features are essential for its biological activity. nih.govmdpi.com The reactivity of this compound facilitates the systematic modification of the sulfonamide scaffold. nih.gov For example, in the development of (E)-N-aryl-2-arylethenesulfonamide-based anticancer agents, SAR studies revealed that the nature and position of substituents on the aromatic rings significantly influence their cytotoxic activity. nih.gov This systematic exploration allows medicinal chemists to fine-tune the properties of a lead compound to enhance its efficacy and reduce potential side effects. nih.govumn.edu

The following table provides examples of how modifications to the core structure, derived from precursors like this compound, can impact biological activity.

Compound Series Modification Impact on Activity Reference
(E)-N-aryl-2-arylethenesulfonamidesVaried substituents on the two aromatic ringsCytotoxicity is dependent on the nature and position of the substituents. nih.gov
4H-chromene derivativesIntroduction of a methoxy (B1213986) group at the 3' positionSignificantly improved potency in some cases, but not in others, highlighting the subtlety of SAR. nih.gov
Spirotryprostatin A derivativesChanges in substituents on the core scaffoldThe spirotryprostatin A scaffold itself was found to be crucial for enhancing antifungal capacity. mdpi.com
2-aminobenzophenone derivativesIntroduction of an amino group at the ortho position of the benzophenone (B1666685) ringPlays an integral role in increased growth inhibition. ncku.edu.tw

Utility in Agrochemical and Specialty Chemical Synthesis

The application of this compound extends beyond pharmaceuticals to the agrochemical and specialty chemical industries. The sulfonamide functional group is present in many commercial herbicides and fungicides. The synthetic methodologies developed for medicinal chemistry applications, such as the creation of diverse compound libraries, are also applicable to the discovery of new agrochemicals. nih.govresearchgate.net The potential to generate novel sulfonamide and sulfonimidamide structures offers opportunities for the development of new crop protection agents and other specialty chemicals with unique properties. researchgate.net

Potential in Polymer and Materials Chemistry (e.g., functional monomers for responsive materials)

While direct polymerization of this compound is not extensively documented in mainstream polymer literature, its chemical structure presents significant potential for application in advanced materials science, particularly as a precursor to functional monomers for responsive or "smart" materials. The presence of a highly reactive chlorosulfonyl group and a hydrolyzable ester group on a simple amino acid backbone makes it an intriguing candidate for creating polymers with tunable properties.

The primary route to harnessing this compound in polymer chemistry would involve its chemical modification to introduce a polymerizable moiety. For instance, the secondary amine in the molecule could be reacted with compounds like acryloyl chloride or methacryloyl chloride. This would yield a vinyl-based monomer capable of undergoing radical polymerization to form a polymer backbone, with the reactive sulfonyl chloride and ester groups as pendant side chains.

The true value of such a polymer would lie in its capacity for post-polymerization modification. The chlorosulfonyl group is a versatile reactive handle that can be functionalized with a wide array of nucleophiles, such as amines, alcohols, and thiols. This allows for the covalent attachment of various functional molecules to the polymer backbone, enabling the creation of materials with tailored properties. For example, grafting hydrophilic or hydrophobic side chains could be used to control the polymer's solubility and self-assembly behavior.

Furthermore, the introduction of stimuli-responsive units is a key area where this compound could find application. By reacting the chlorosulfonyl groups with specific functional amines or alcohols, it is possible to create materials that respond to external stimuli such as pH, temperature, or light. For instance, the incorporation of basic amine groups would lead to pH-responsive polymers that could be used in drug delivery systems, where a change in pH triggers the release of a payload. Similarly, the attachment of thermoresponsive polymer chains like poly(N-isopropylacrylamide) could yield materials that undergo a phase transition at a specific temperature.

The ester group in the original molecule provides another avenue for creating responsive materials. Hydrolysis of the ethyl ester to a carboxylic acid would result in a polyanionic polymer that is responsive to changes in pH and ionic strength. Such polymers have applications as hydrogels, superabsorbents, and in bioseparation processes.

The potential functionalization pathways and resulting material properties are summarized in the table below, illustrating the hypothetical applications of a polymer derived from an acrylated version of this compound.

Interactive Data Table: Potential Post-Polymerization Modifications and Applications

Reactant for Chlorosulfonyl GroupIntroduced Functional GroupPotential Polymer PropertyPotential Application
Ammonia (B1221849) or Primary/Secondary AminesSulfonamidepH-responsive, altered hydrophilicityDrug delivery, smart hydrogels
Amino-terminated Poly(N-isopropylacrylamide)Grafted Thermoresponsive PolymerTemperature-responsive (LCST behavior)Thermoresponsive surfaces, cell culture
Azobenzene-containing AminePhotochromic GroupLight-responsiveOptical switches, photo-controlled release
Fluorescent AmineFluorescent TagFluorescentBio-imaging, sensors
Alcohols/PhenolsSulfonate EsterAltered polarity and stabilitySpecialty coatings, membranes

It is important to note that these applications are based on the known reactivity of the functional groups present in the molecule and represent potential future research directions. The synthesis and characterization of such polymers would be necessary to validate these proposed uses.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of ethyl 2-[(chlorosulfonyl)amino]acetate, providing detailed information about the proton and carbon environments and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons of the ethyl group (-O-CH₂-CH₃) are anticipated to resonate downfield, likely in the range of 4.2-4.3 ppm, due to the deshielding effect of the adjacent oxygen atom. This signal would appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-O-CH₂-CH₃) are expected to appear as a triplet around 1.2-1.3 ppm.

The methylene protons of the acetate (B1210297) moiety (-NH-CH₂-C=O) are influenced by both the nitrogen and the carbonyl group, and their chemical shift is predicted to be in the region of 3.9-4.1 ppm, likely as a singlet or a narrowly split multiplet depending on the coupling with the N-H proton. The N-H proton itself is expected to give a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature, but would likely be observed in the range of 5-7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-O-CH₂-CH₃4.2 - 4.3Quartet
-NH-CH₂-C=O3.9 - 4.1Singlet/Multiplet
-O-CH₂-CH₃1.2 - 1.3Triplet
-NH-5.0 - 7.0Broad Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbon of the ester group (-C=O) is expected to have the most downfield chemical shift, typically in the range of 168-172 ppm. The methylene carbon of the ethyl group (-O-CH₂-) will be deshielded by the oxygen atom and is predicted to appear around 62-64 ppm. The methylene carbon of the acetate group (-NH-CH₂-) will be influenced by the nitrogen and carbonyl group, with an expected chemical shift in the range of 42-45 ppm. Finally, the methyl carbon of the ethyl group (-CH₃) will be the most upfield signal, anticipated around 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-C=O168 - 172
-O-CH₂-62 - 64
-NH-CH₂-42 - 45
-CH₃13 - 15

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show a clear correlation between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming the ethyl fragment. A weaker correlation might be observed between the N-H proton and the adjacent methylene protons of the acetate group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by linking the quartet at ~4.2 ppm to the carbon at ~63 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the ethyl protons and the carbonyl carbon, and between the acetate methylene protons and the carbonyl carbon, definitively establishing the ester structure. Correlations between the acetate methylene protons and the sulfonyl group could also be anticipated, confirming the N-S bond.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

The IR and Raman spectra of this compound would be characterized by the following key vibrational frequencies:

Sulfonyl Chloride (-SO₂Cl): This group gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch (νas) is typically observed in the range of 1370-1390 cm⁻¹, while the symmetric stretch (νs) appears around 1170-1190 cm⁻¹.

Ester (-C=O-O-): The most prominent feature of the ester group is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will also be present, typically in the 1000-1300 cm⁻¹ range.

N-H Moiety (-NH-): The N-H stretching vibration is expected to be a medium to weak band in the region of 3300-3400 cm⁻¹. The N-H bending (scissoring) vibration would likely be observed around 1510-1560 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
-SO₂ClAsymmetric Stretch1370 - 1390
Symmetric Stretch1170 - 1190
-C=OStretch1735 - 1750
-C-O-Stretch1000 - 1300
-NH-Stretch3300 - 3400
Bend1510 - 1560

Note: These are predicted values and may be influenced by the molecular environment and physical state of the sample.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

HRMS is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₄H₈ClNO₄S), the monoisotopic mass is calculated to be 200.9812 Da.

The mass spectrum would show the molecular ion peak [M]⁺ at this m/z value. The fragmentation pattern would provide further structural information. Common fragmentation pathways would likely involve the loss of the ethyl group (-CH₂CH₃), the ethoxy group (-OCH₂CH₃), or the chlorosulfonyl group (-SO₂Cl). Predicted fragmentation data from computational tools can aid in interpreting the observed spectrum. For instance, predicted collision cross-section values for adducts like [M+H]⁺ and [M+Na]⁺ can be compared with experimental data to increase confidence in the identification.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/z
[M]⁺200.9812
[M+H]⁺201.9890
[M+Na]⁺223.9710

Note: These are predicted values based on the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a compound's chemical behavior.

A thorough search of publicly available scientific literature and chemical databases reveals a notable absence of experimental X-ray crystallographic data for this compound. While crystallographic studies have been reported for structurally related compounds, such as ethyl 2-(4-chloroanilino)acetate and various N-sulfonylpyrazole derivatives, no such data appears to exist for the specific title compound. researchgate.netdoaj.orgspectrabase.comdocbrown.info The lack of a crystal structure in the literature prevents a definitive analysis of its solid-state conformation, packing arrangement, and intermolecular forces, such as hydrogen bonding.

The ability to obtain a single crystal suitable for X-ray diffraction is contingent upon the compound's ability to be crystallized. It is possible that this compound exists as a liquid or an amorphous solid under standard conditions, or that suitable crystals have not yet been successfully grown and analyzed. sigmaaldrich.com

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative. Theoretical modeling could provide insights into potential low-energy conformations, but would require experimental validation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and other key properties.

The electronic structure of ethyl 2-[(chlorosulfonyl)amino]acetate dictates its fundamental reactivity. Key parameters derived from quantum chemical calculations, such as Frontier Molecular Orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—are crucial in this regard.

The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity. nih.gov

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, one would anticipate regions of negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue) would likely be concentrated around the hydrogen atoms and the sulfonyl sulfur, highlighting sites for nucleophilic interaction.

Table 1: Hypothetical Electronic Properties of this compound

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-8.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap7.3 eVChemical reactivity and stability
Dipole Moment3.5 DOverall polarity of the molecule

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific experimental or computational data for this molecule is not available.

The flexibility of the ethyl acetate (B1210297) and chlorosulfonylamino groups allows for multiple spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, key rotations would be around the C-N, N-S, and C-C bonds of the ethyl group. The resulting potential energy surface would reveal the global minimum energy conformation and other local minima, providing insight into the molecule's preferred shape in different environments.

Molecular Docking and Interaction Studies

While often used in drug discovery to predict the binding of a ligand to a biological target, molecular docking can also be a valuable tool for understanding intermolecular interactions in the context of synthetic reactions. By docking this compound with a reactant or a catalyst, researchers can gain insights into the plausible binding modes and the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that may stabilize the pre-reaction complex and influence the reaction's stereochemical outcome.

For instance, in a reaction involving a chiral catalyst, docking studies could help elucidate how the catalyst's stereochemistry directs the approach of the substrate, leading to an enantioselective transformation.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction, from reactants to products. This provides a detailed, step-by-step understanding of the reaction mechanism.

A crucial aspect of reaction pathway elucidation is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable arrangement of atoms that connects reactants and products. Computational methods can be used to locate these TS structures and calculate their energies. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in determining the reaction rate.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR chemical shifts, IR frequencies)

The theoretical prediction of spectroscopic data for this compound would involve the use of quantum chemical calculations to model its behavior and properties. For instance, the prediction of Infrared (IR) frequencies relies on calculating the vibrational modes of the molecule. Each vibrational mode corresponds to a specific movement of atoms, such as stretching or bending of bonds, and the frequency of this vibration can be correlated to a peak in the IR spectrum.

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts involves calculating the magnetic shielding of each nucleus in the molecule. The chemical shift is highly sensitive to the electronic environment of the nucleus, and therefore, accurate theoretical predictions can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the molecule's electronic structure.

While the specific theoretical data for this compound is not available, the general approach to such a study would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional structure of the molecule using computational methods.

Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations are performed to predict the IR spectrum.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus are calculated to predict the NMR chemical shifts.

The comparison of such predicted data with experimentally obtained spectra is a crucial step in validating the computational model and ensuring its accuracy. The absence of published research containing this specific data for this compound means that detailed data tables and an in-depth discussion of research findings cannot be provided at this time. Further research in this area would be beneficial to the scientific community.

Q & A

Q. What statistical methods reconcile discrepancies in reported reaction yields for this compound synthesis?

  • Methodological Answer : Meta-analysis of literature data using random-effects models accounts for inter-lab variability. Sensitivity analysis identifies critical variables (e.g., reagent purity thresholds >98%), guiding standardized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.